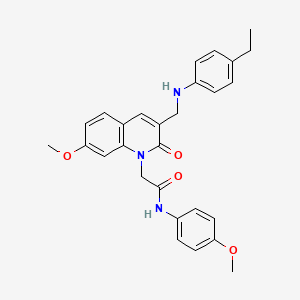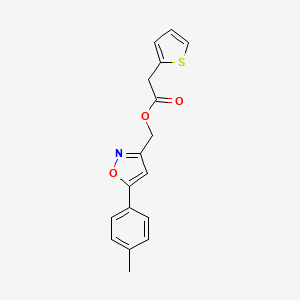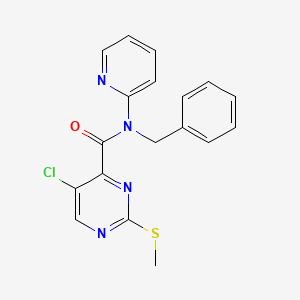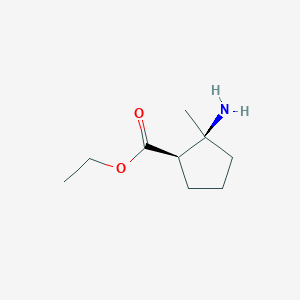
2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, what conditions it reacts under, and what products it forms .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and stability. Spectroscopic properties can also be included .Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides, including compounds with structural similarities to the requested compound, highlights the importance of understanding the metabolic pathways and potential bioactivation leading to carcinogenic products. This research demonstrates the differences in metabolic processing of these compounds between human and rat liver microsomes, emphasizing the significance of species-specific responses to chemical exposures (Coleman et al., 2000).
Synthesis and Antimicrobial Activity of Quinazolines
The study on the synthesis and characterization of new quinazolines for potential antimicrobial agents shows the continuous effort in discovering novel compounds with significant biological activities. This type of research illustrates the potential of complex organic molecules, such as the one , in contributing to the development of new antimicrobial agents (Desai et al., 2007).
Antimalarial Activity and Structure-Activity Relationships
Investigations into the antimalarial activity of compounds structurally related to the queried compound demonstrate the critical role of chemical synthesis in the development of new therapeutic agents. This research provides a foundation for understanding how modifications to the molecular structure can influence biological activity, offering a pathway for the design of more effective antimalarial treatments (Werbel et al., 1986).
Synthesis and Pharmacological Studies
The synthesis and pharmacological evaluation of novel compounds, including those related to the requested compound, underscore the potential for discovering new therapeutic agents. These studies are pivotal in identifying compounds with analgesic, anti-inflammatory, and anti-cancer activities, demonstrating the broad spectrum of potential applications for complex organic molecules (Alagarsamy et al., 2015).
Mechanism of Action
properties
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-4-19-5-8-22(9-6-19)29-17-21-15-20-7-12-25(35-3)16-26(20)31(28(21)33)18-27(32)30-23-10-13-24(34-2)14-11-23/h5-16,29H,4,17-18H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBUIPYIHXAFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline](/img/structure/B2455628.png)
![N-((2-(dimethylamino)pyridin-3-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2455631.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2455634.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2455635.png)
![ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate](/img/structure/B2455636.png)

![3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2455638.png)
![2-[2-Hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile](/img/structure/B2455639.png)


![N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455642.png)

![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2455648.png)